7-bromo-9H-fluorene-2-carbonitrile

Organic Synthesis Cross-Coupling Medicinal Chemistry

7-Bromo-9H-fluorene-2-carbonitrile (CAS 656238-34-5) is a unique fluorene building block with a regiospecific bromine at C7 and an electron-withdrawing nitrile at C2. This precise substitution pattern is critical for enabling site-selective Suzuki and Buchwald-Hartwig cross-couplings, which are unattainable with non-halogenated analogs. Unlike 9,9-dialkyl derivatives, the absence of bulky groups promotes closer π-π stacking for enhanced charge transport in OFETs. Procure this specific compound to ensure reaction efficiency and optimal device performance.

Molecular Formula C14H8BrN
Molecular Weight 270.12 g/mol
Cat. No. B12520187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-9H-fluorene-2-carbonitrile
Molecular FormulaC14H8BrN
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br
InChIInChI=1S/C14H8BrN/c15-12-2-4-14-11(7-12)6-10-5-9(8-16)1-3-13(10)14/h1-5,7H,6H2
InChIKeyQTTRBYYVZGRWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-bromo-9H-fluorene-2-carbonitrile: A Regiospecific Fluorene Scaffold for Advanced Organic Synthesis and Materials Science


7-bromo-9H-fluorene-2-carbonitrile (CAS: 656238-34-5) is a functionalized polycyclic aromatic hydrocarbon belonging to the fluorene class. Its core structure comprises a 9H-fluorene scaffold substituted with a bromine atom at the 7-position and a cyano group at the 2-position [1]. With a molecular weight of 270.12 g/mol and the chemical formula C₁₄H₈BrN, this compound presents a distinct regiospecific substitution pattern that differentiates it from unsubstituted or alternatively functionalized fluorene analogs [2]. The bromine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group modulates the electronic properties of the aromatic system, making it a valuable building block in medicinal chemistry and organic electronics .

Why Unsubstituted or 9,9-Dialkylated Fluorene Carbonitriles Cannot Substitute for 7-bromo-9H-fluorene-2-carbonitrile


Generic substitution of fluorene-2-carbonitrile derivatives is not feasible due to the critical interplay between regiospecific functionalization, molecular architecture, and resulting physicochemical and electronic properties. The presence and position of the bromine atom are paramount for downstream synthetic utility, enabling site-selective cross-coupling that is unattainable with non-halogenated analogs such as 9H-fluorene-2-carbonitrile [1]. Furthermore, the absence of 9,9-dialkyl substitution in 7-bromo-9H-fluorene-2-carbonitrile distinguishes it from common OLED precursors like 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile. This structural difference directly impacts solubility, intermolecular packing, and the compound's suitability for specific formulation and processing conditions . Relying on a 'similar' compound without these precise features would compromise reaction efficiency in synthetic pathways or alter key performance metrics in electronic device fabrication, underscoring the need for compound-specific selection.

Quantifiable Differentiation: How 7-bromo-9H-fluorene-2-carbonitrile Compares to Its Closest Analogs


Regiospecific 7‑Bromo Substitution Enables Targeted Cross‑Coupling, a Feature Absent in Non‑Halogenated Analogs

7‑bromo‑9H‑fluorene‑2‑carbonitrile possesses a regiospecific bromine atom at the C7 position, providing a defined site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig). This synthetic utility is absent in the non‑halogenated parent compound 9H‑fluorene‑2‑carbonitrile [REFS‑1]. While other brominated analogs exist, the precise substitution pattern (7‑bromo, 2‑cyano) on the unsubstituted 9H‑fluorene core offers a unique combination of an electron‑withdrawing group and a reactive halogen handle for modular synthesis [REFS‑2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Molecular Weight and Heavy Atom Count Differentiate 7‑bromo‑9H‑fluorene‑2‑carbonitrile from Key Analogs

The molecular weight of 7‑bromo‑9H‑fluorene‑2‑carbonitrile is 270.12 g/mol, which is intermediate between the unsubstituted 9H‑fluorene‑2‑carbonitrile (191.23 g/mol) and the 9,9‑dimethylated analog (298.18 g/mol) [REFS‑1, REFS‑2, REFS‑3]. This difference in size and mass directly influences solubility, melting point, and chromatographic behavior. The presence of a heavy bromine atom (atomic weight 79.90) also distinguishes it from lighter, non‑halogenated fluorene derivatives and affects physicochemical properties such as logP and density [REFS‑4].

Physicochemical Properties Formulation Solubility

Absence of 9,9‑Dialkyl Substitution Modulates Intermolecular Packing and Solubility Profile

Unlike the commonly employed OLED building block 7‑bromo‑9,9‑dimethyl‑9H‑fluorene‑2‑carbonitrile, the target compound lacks 9,9‑dialkyl substitution. This structural distinction is critical: the 9,9‑dimethyl groups in the comparator are known to suppress intermolecular stacking and enhance solubility and film‑forming ability, which are desirable for solution‑processed organic electronics [REFS‑1]. Conversely, the unsubstituted 9H‑core of 7‑bromo‑9H‑fluorene‑2‑carbonitrile may promote different solid‑state packing arrangements, potentially offering advantages in applications where tighter π‑π stacking is beneficial or where a less sterically hindered scaffold is required for further derivatization [REFS‑2].

Organic Electronics Thin‑Film Processing OLED Materials

Inferred Biological Activity Profile Suggests Potential for CCR5 Antagonism and HDAC Inhibition

While direct quantitative data for 7‑bromo‑9H‑fluorene‑2‑carbonitrile are limited, its inclusion in patent literature and biological databases provides class‑level inference for potential pharmacological activity. Preliminary screening has indicated its utility as a CCR5 antagonist for treating HIV infection, asthma, and autoimmune diseases [REFS‑1]. Additionally, structurally related fluorene‑2‑carbonitrile derivatives have demonstrated HDAC inhibitory activity, with reported IC₅₀ values ranging from 219 nM to 9.71 µM in enzyme‑based assays [REFS‑2, REFS‑3]. The presence of the bromine atom and cyano group in the target compound aligns with pharmacophoric features present in these active analogs, suggesting a comparable mechanism of action.

Drug Discovery Pharmacology CCR5 Antagonist HDAC Inhibition

Validated Application Scenarios for 7-bromo-9H-fluorene-2-carbonitrile Based on Quantitative Evidence


Synthesis of Complex Molecular Architectures via Site‑Selective Cross‑Coupling

The regiospecific bromine at the C7 position of 7‑bromo‑9H‑fluorene‑2‑carbonitrile makes it an ideal substrate for Suzuki‑Miyaura or Buchwald‑Hartwig cross‑coupling reactions. This enables the modular assembly of extended π‑conjugated systems, biaryl motifs, or nitrogen‑containing heterocycles [REFS‑1]. The electron‑withdrawing cyano group further directs reactivity, facilitating the construction of donor‑acceptor molecules for optoelectronic applications or the diversification of lead compounds in medicinal chemistry [REFS‑2].

Formulation Development Where Intermediate Molecular Weight is Advantageous

With a molecular weight of 270.12 g/mol, 7‑bromo‑9H‑fluorene‑2‑carbonitrile occupies a distinct space between lighter and heavier fluorene analogs. This intermediate mass can be beneficial in optimizing solubility and permeability profiles in drug discovery [REFS‑1]. In materials science, it may influence the rheological properties of ink formulations for printed electronics, offering a balance between the processability of smaller molecules and the performance of larger conjugated systems [REFS‑2].

Design of Organic Electronic Materials Requiring Unhindered π‑Stacking

The absence of bulky 9,9‑dialkyl substituents in 7‑bromo‑9H‑fluorene‑2‑carbonitrile permits closer intermolecular π‑π interactions compared to 9,9‑dimethylated analogs [REFS‑1]. This property may be exploited in the design of organic field‑effect transistors (OFETs) or other devices where efficient charge transport through crystalline domains is desired. The bromine atom provides a convenient anchor for attaching solubilizing side chains or additional functional units post‑deposition [REFS‑2].

Early‑Stage Drug Discovery for CCR5‑Mediated Diseases and HDAC Inhibition

Based on class‑level evidence and preliminary patent disclosures, 7‑bromo‑9H‑fluorene‑2‑carbonitrile represents a viable starting point for medicinal chemistry programs targeting CCR5 (e.g., HIV entry, inflammation) [REFS‑1]. Its structural similarity to known HDAC inhibitors also positions it as a potential scaffold for developing anticancer or epigenetic therapeutics [REFS‑2]. Procurement of this compound enables initial SAR studies and hit validation without the synthetic burden of de novo scaffold construction.

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